ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is an organic compound that finds its relevance in various scientific domains, including medicinal chemistry and materials science. This compound features an imidazole ring substituted with fluorophenyl and phenyl groups, and an ethyl acetate moiety tethered via a thioether linkage.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins, altering their function.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The fluorophenyl group might also influence its metabolic stability .
Result of Action
Given the broad spectrum of biological activities exhibited by similar indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets. The presence of other biomolecules could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can be synthesized through a multistep process:
Synthesis of 1-(4-fluorophenyl)-5-phenyl-1H-imidazole: : Typically, this step involves the cyclization of appropriately substituted phenacyl bromide with 4-fluoroaniline under basic conditions.
Formation of Thioether Linkage: : The imidazole intermediate reacts with thiol acetic acid, followed by esterification to introduce the ethyl group.
Industrial Production Methods
For industrial-scale production, optimizing yields and minimizing by-products is crucial. This often entails:
Catalytic processes to enhance reaction rates and selectivity.
Utilization of flow chemistry for better control and scalability.
Implementing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate undergoes several types of chemical reactions:
Oxidation: : Potential conversion to sulfoxides or sulfones.
Reduction: : Conversion back to thiol derivatives.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or peracids for oxidation.
Reducing Agents: : Lithium aluminum hydride or other hydrides for reduction.
Substitution Reactions: : Friedel-Crafts alkylation or acylation for electrophilic substitutions.
Major Products
Oxidation Products: : Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: : Thiol derivatives.
Substitution Products: : Varied substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate has several applications across different fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential activity in biological systems, including enzyme inhibition.
Medicine: : Investigated for its therapeutic properties, potentially as an anti-inflammatory or anticancer agent.
Industry: : Applied in the development of novel materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can be compared with other thioether- and imidazole-containing compounds:
Ethyl 2-(4-phenyl-1H-imidazol-2-ylthio)acetate: : Lacks the fluorophenyl group, affecting its biological activity and chemical reactivity.
Mthis compound: : Has a methyl ester instead of an ethyl ester, which can influence its pharmacokinetics.
Its uniqueness lies in the specific substitution pattern, influencing its physical, chemical, and biological properties.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-6-4-3-5-7-14)22(19)16-10-8-15(20)9-11-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLOXJIXGLNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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